molecular formula C17H24N2O4S B4445619 N-(3-methylbutyl)-1-(4-methylphenyl)sulfonyl-5-oxopyrrolidine-2-carboxamide

N-(3-methylbutyl)-1-(4-methylphenyl)sulfonyl-5-oxopyrrolidine-2-carboxamide

Cat. No.: B4445619
M. Wt: 352.5 g/mol
InChI Key: WQPXWRRPXIKKSW-UHFFFAOYSA-N
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Description

N-(3-methylbutyl)-1-(4-methylphenyl)sulfonyl-5-oxopyrrolidine-2-carboxamide is a synthetic organic compound that belongs to the class of sulfonyl pyrrolidine carboxamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylbutyl)-1-(4-methylphenyl)sulfonyl-5-oxopyrrolidine-2-carboxamide typically involves multiple steps, including the formation of the pyrrolidine ring, sulfonylation, and carboxamide formation. Common reagents used in these reactions may include:

  • Pyrrolidine derivatives
  • Sulfonyl chlorides
  • Carboxylic acids or their derivatives

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include:

  • Catalysts to accelerate reactions
  • Solvents to dissolve reactants and control reaction rates
  • Temperature and pressure control to ensure optimal reaction conditions

Chemical Reactions Analysis

Types of Reactions

N-(3-methylbutyl)-1-(4-methylphenyl)sulfonyl-5-oxopyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states

    Reduction: Conversion of functional groups to lower oxidation states

    Substitution: Replacement of one functional group with another

Common Reagents and Conditions

Common reagents and conditions used in these reactions may include:

  • Oxidizing agents such as potassium permanganate or hydrogen peroxide
  • Reducing agents such as lithium aluminum hydride or sodium borohydride
  • Substitution reagents such as halogens or nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules

    Biology: As a potential inhibitor or activator of biological pathways

    Medicine: As a candidate for drug development, particularly in targeting specific enzymes or receptors

    Industry: As a precursor for the production of materials with specific properties

Mechanism of Action

The mechanism of action of N-(3-methylbutyl)-1-(4-methylphenyl)sulfonyl-5-oxopyrrolidine-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to specific biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(3-methylbutyl)-1-(4-methylphenyl)sulfonyl-5-oxopyrrolidine-2-carboxamide may include other sulfonyl pyrrolidine carboxamides with different substituents. Examples include:

  • N-(3-methylbutyl)-1-(4-chlorophenyl)sulfonyl-5-oxopyrrolidine-2-carboxamide
  • N-(3-methylbutyl)-1-(4-methoxyphenyl)sulfonyl-5-oxopyrrolidine-2-carboxamide

Uniqueness

The uniqueness of this compound lies in its specific substituents, which may confer unique chemical and biological properties. These properties can be exploited for specific applications in research and industry.

Properties

IUPAC Name

N-(3-methylbutyl)-1-(4-methylphenyl)sulfonyl-5-oxopyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4S/c1-12(2)10-11-18-17(21)15-8-9-16(20)19(15)24(22,23)14-6-4-13(3)5-7-14/h4-7,12,15H,8-11H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQPXWRRPXIKKSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C(CCC2=O)C(=O)NCCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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